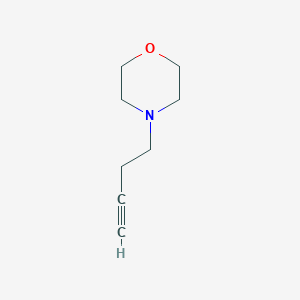
4-(But-3-YN-1-YL)morpholine
Vue d'ensemble
Description
4-(But-3-YN-1-YL)morpholine is a chemical compound with the molecular formula C8H13NO . It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Synthesis Analysis
The synthesis of 4-(But-3-YN-1-YL)morpholine involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . A clickable, photoreactive amino acid p - (4- (but-3-yn-1-yl)benzoyl)- L -phenylalanine (Abpa) and its Fmoc-protected version were synthesized from 3- (4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .Molecular Structure Analysis
The molecular structure of 4-(But-3-YN-1-YL)morpholine is characterized by the presence of a weak basic nitrogen atom and an oxygen atom at the opposite position . This provides a peculiar pKa value and a flexible conformation to the ring, thus allowing it to take part in several lipophilic–hydrophilic interactions .Chemical Reactions Analysis
4-(But-3-YN-1-YL)morpholine is used in the production of polymers, polyurethanes, and polycarbonates. It also plays a role in the synthesis of a clickable, photoreactive amino acid p - (4- (but-3-yn-1-yl)benzoyl)- L -phenylalanine (Abpa) for peptide photoaffinity labeling .Physical And Chemical Properties Analysis
4-(But-3-YN-1-YL)morpholine has a molecular weight of 139.2 . It is a liquid at room temperature .Applications De Recherche Scientifique
1. Application in Kinase Inhibition
4-(Pyrimidin-4-yl)morpholines, structurally related to 4-(But-3-YN-1-YL)morpholine, have been identified as key pharmacophores in the inhibition of PI3K and PIKKs. These compounds are effective due to the morpholine oxygen forming essential hydrogen bonds and providing selectivity in kinase inhibition. The morpholine unit is critical as a kinase hinge binder, favored by the interaction between the morpholine nitrogen and the pyrimidine π-system. This has led to the development of potent selective dual inhibitors of mTORC1 and mTORC2, highlighting its utility in kinase-targeted therapies (Hobbs et al., 2019).
2. Role in Synthesis of Heterocyclic Compounds
The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, structurally related to 4-(But-3-YN-1-YL)morpholine, is significant in the synthesis of biologically active heterocyclic compounds. It is known for adopting a stable chair conformation, which is essential in various synthetic processes (Mazur, Pitucha, & Rzączyńska, 2007).
3. Inhibitors of Phosphoinositide 3-Kinase
4-(1,3-Thiazol-2-yl)morpholine derivatives, closely related to 4-(But-3-YN-1-YL)morpholine, have been discovered as potent inhibitors of phosphoinositide 3-kinase. These compounds have shown significant potential in vivo for tumor growth inhibition in xenograft models, indicating their importance in cancer research and therapy (Alexander et al., 2008).
4. Oxidation Studies
Morpholine derivatives, including structures similar to 4-(But-3-YN-1-YL)morpholine, have been studied in oxidation reactions using metal oxidants. This research provides insights into the chemical behavior of morpholine derivatives in different oxidation states, useful in various chemical synthesis and modification processes (Corbani, Rindonek, & Scolastico, 1973).
5. Crystal Structure Analysis
The crystal structure of compounds containing the morpholine unit, like 4-(But-3-YN-1-YL)morpholine, has been extensively studied. These studies provide valuable information on the molecular conformation and intermolecular interactions, crucial for understanding the physical and chemical properties of these compounds (Ibiş, Deniz, & Tuyun, 2010).
6. QSAR Analysis for Antioxidants
Morpholine derivatives have been involved in QSAR (Quantitative Structure-Activity Relationship) analysis to predict their potential as antioxidants. This involves understanding the relationship between molecular structure and antioxidant activity, which is fundamental in the design of new drugs with potential antioxidant properties (Drapak et al., 2019).
Safety And Hazards
The safety information for 4-(But-3-YN-1-YL)morpholine indicates that it is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H227 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Orientations Futures
The future directions for 4-(But-3-YN-1-YL)morpholine could involve its use in the development of new drugs for the central nervous system (CNS). The presence of a weak basic nitrogen atom and an oxygen atom at the opposite position in its molecular structure makes it a valuable heterocycle for CNS drug discovery .
Propriétés
IUPAC Name |
4-but-3-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-9-5-7-10-8-6-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHZDUJZHRSWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311757 | |
| Record name | 4-(3-Butyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(But-3-YN-1-YL)morpholine | |
CAS RN |
14731-39-6 | |
| Record name | 4-(3-Butyn-1-yl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14731-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Butyn-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(but-3-yn-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

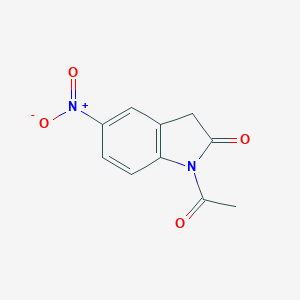
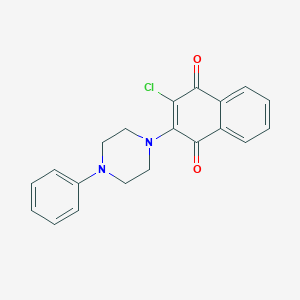
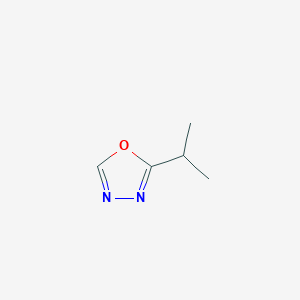
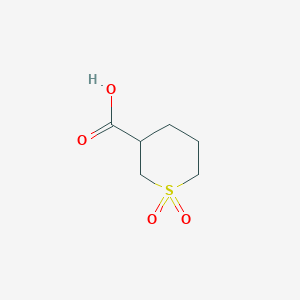
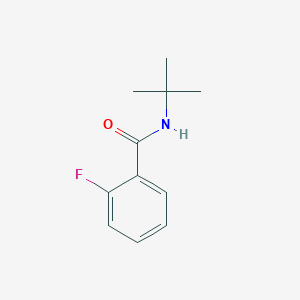
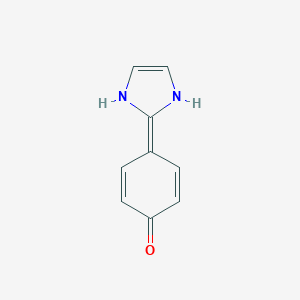

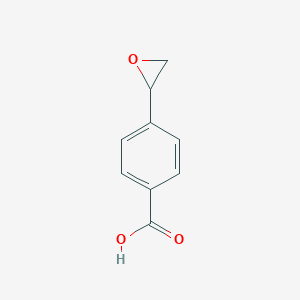
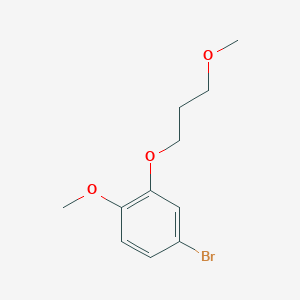
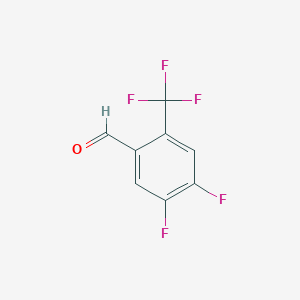
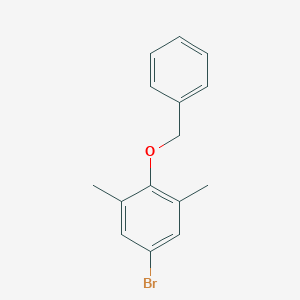
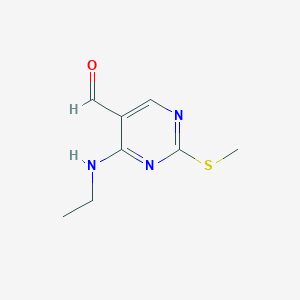
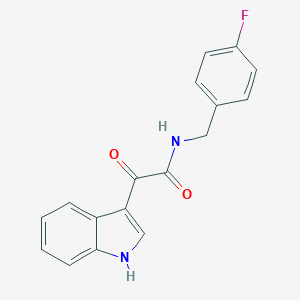
![N-[4-[4-(N-(2,4-dimethylphenyl)-4-methylanilino)-3-methylphenyl]-2-methylphenyl]-2,4-dimethyl-N-(4-methylphenyl)aniline](/img/structure/B168564.png)